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molecular formula C12H13NO5 B8676741 4-(2-Nitro-phenyl)-4-oxo-butyric acid ethyl ester

4-(2-Nitro-phenyl)-4-oxo-butyric acid ethyl ester

Cat. No. B8676741
M. Wt: 251.23 g/mol
InChI Key: HUQGGMPYIPZTPT-UHFFFAOYSA-N
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Patent
US06686352B2

Procedure details

To a solution of 4-(2-nitro-phenyl)-4-trimethlysilanyloxy-butyric acid ethyl ester (530 mg, 1.6 mmol) in dry DCM (5 mL) under Argon was added PCC (pyridinium chlorochromate) (878 mg, 4.1 mmol) and the resulting mixture stirred vigorously for 20 h. Then silica gel (5 g) was added and the mixture filtered. The filtrate was then evaporated and the residue purified by chromatography on silica gel, eluting with ethyl acetate: hexane (3:1) to afford the title compound (375 mg, 92%) as a colorless liquid; m/z 252 (MH).
Name
4-(2-nitro-phenyl)-4-trimethlysilanyloxy-butyric acid ethyl ester
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
878 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH2:5][CH2:6][CH:7]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20])[O:8][Si](C)(C)C)[CH3:2].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:22])[CH2:5][CH2:6][C:7]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20])=[O:8])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-(2-nitro-phenyl)-4-trimethlysilanyloxy-butyric acid ethyl ester
Quantity
530 mg
Type
reactant
Smiles
C(C)OC(CCC(O[Si](C)(C)C)C1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
878 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred vigorously for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then silica gel (5 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate: hexane (3:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(CCC(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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